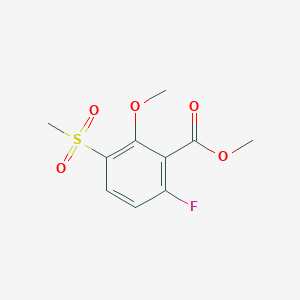

Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 6-fluoro-2-methoxy-3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO5S/c1-15-9-7(17(3,13)14)5-4-6(11)8(9)10(12)16-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKMGRXGYRZONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation via Amino Sulfinate Salt Reaction

A notable preparation method involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium amino sulfinate in the presence of a catalyst and solvent such as tetrahydrofuran (THF). This method yields methyl 2-methoxy-5-sulfamoylbenzoate, a closely related sulfonyl derivative, with high efficiency and purity.

- React methyl 2-methoxy-5-chlorobenzoate (1 mole) with sodium amino sulfinate (1.05 to 1.2 moles) in THF.

- Use cuprous bromide as a catalyst.

- Maintain reaction temperature at 45–60°C for 10–14 hours.

- Post-reaction, add activated carbon for decoloration and filter off impurities.

- Concentrate the filtrate under reduced pressure to obtain the sulfonylated methyl benzoate.

- Yield: Approximately 96.55%

- Purity: 99.51% (HPLC)

- Product: White crystalline powder

This method is environmentally friendly, avoids multiple waste streams, and is suitable for large-scale industrial production.

Oxidation of Methylthio Intermediates

Another approach involves starting from methylthio-substituted benzoate derivatives, which are oxidized to the corresponding methylsulfonyl compounds.

- Prepare methyl 2-methoxy-3-(methylthio)benzoate.

- Oxidize the methylthio group using an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions.

- Reaction conditions are optimized to avoid over-oxidation or degradation of the ester and methoxy functionalities.

- The oxidation step converts the methylthio (-SCH3) group to the methylsulfonyl (-SO2CH3) group.

This method requires careful monitoring of reaction time, temperature, and oxidant concentration to maximize yield and purity.

Esterification and Functional Group Installation

In some synthetic routes, the methyl ester is formed via esterification of the corresponding benzoic acid derivatives after the installation of fluoro, methoxy, and methylsulfonyl groups.

- The benzoic acid precursor is first functionalized.

- Esterification is performed using methanol and acid catalysts or via methyl chloroformate intermediates.

- Triethylamine or other bases may be used to neutralize acids formed during the reaction.

This sequence ensures the correct placement of substituents before ester formation, preserving functional group integrity.

Reaction Conditions and Optimization

Analytical and Quality Control

- HPLC Analysis: Used to determine the purity of the final product, with typical purity exceeding 99.5% under optimized conditions.

- Melting Point: Used for characterization; for related compounds, melting points range around 193–214°C depending on substitution pattern.

- Spectroscopic Methods: NMR and mass spectrometry confirm the structure and substitution pattern.

- Chromatography: Silica gel chromatography with ethyl acetate or similar eluents is used for purification.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation with sodium amino sulfinate | Methyl 2-methoxy-5-chlorobenzoate | Sodium amino sulfinate, CuBr | 45–60°C, 10–14 h, THF | 96.55 | High purity, industrial scale |

| Oxidation of methylthio derivative | Methyl 2-methoxy-3-(methylthio)benzoate | H2O2 or peracid | Controlled temp, time | Variable | Requires careful oxidant control |

| Esterification after substitution | 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid | Methanol, acid catalyst | Reflux, acid catalysis | Moderate | Used when acid precursor available |

Research Findings and Considerations

- The sulfonylation via sodium amino sulfinate is efficient, environmentally benign, and scalable, making it the preferred industrial method.

- Oxidation methods are flexible but require stringent control to avoid over-oxidation or side reactions.

- The presence of the fluoro substituent influences reactivity and requires consideration in reaction design.

- Purification techniques such as activated carbon treatment and chromatography are essential for high-quality product isolation.

- The combination of these methods allows tailoring synthesis routes based on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the ester group would produce the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11FO5S

- Molecular Weight : 262.26 g/mol

- IUPAC Name : Methyl 6-fluoro-2-methoxy-3-(methylsulfonyl)benzoate

- CAS Number : 2006277-70-7

The compound features a benzoate structure with a fluorine atom at the 6-position, a methoxy group at the 2-position, and a methylsulfonyl group at the 3-position. This unique arrangement contributes to its reactivity and biological activity.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its structural characteristics make it valuable in:

- Organic Synthesis : Used to create derivatives that may exhibit enhanced properties.

Biology

In biological studies, this compound has shown potential in:

- Enzyme Inhibition Studies : It can interact with specific enzymes, providing insights into enzyme mechanisms.

- Protein-Ligand Interactions : Useful in examining how ligands bind to proteins, which is critical in drug design.

Pharmaceutical Development

The compound is explored for its role in developing new pharmaceutical agents due to its unique functional groups that may impart biological activity. Potential applications include:

- Antiviral and Anticancer Activities : Related compounds have been noted for their effectiveness against various diseases.

Case Studies

-

Antiviral Activity Study :

- Researchers investigated the efficacy of derivatives of this compound against viral infections, highlighting its potential as a lead compound for antiviral drug development.

-

Enzyme Inhibition Research :

- A study focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways, providing insight into its role as a biochemical tool.

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups, substitution patterns, or applications.

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- Fluorine and Methoxy Positioning: The target compound’s 6-fluoro and 2-methoxy groups create distinct electronic effects.

- Methylsulfonyl Group: The 3-sulfonyl group enhances polarity and stability compared to non-sulfonated analogs like methyl 2-methoxybenzoate (). This group may act as a leaving group or hydrogen-bond acceptor, influencing biological activity .

Physicochemical Properties

- Solubility and Polarity : The sulfonyl group increases water solubility relative to alkyl benzoates (e.g., ethyl benzoate, ), though methyl esters generally exhibit higher volatility than longer-chain esters .

- Thermal Stability : Sulfonyl-containing benzoates like the target compound likely have higher melting points than simpler esters (e.g., methyl 2-chlorobenzoate) due to increased molecular rigidity .

Commercial and Research Relevance

- Synthetic Utility : The discontinued status () limits large-scale use, but its unique structure makes it valuable for specialized organic synthesis .

Biological Activity

Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate (CAS: 2006277-70-7) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

- IUPAC Name: this compound

- Molecular Formula: C10H11FO5S

- Molecular Weight: 262.25 g/mol

- Purity: 95% .

The compound exhibits various biological activities, which are primarily attributed to its structural features. The presence of the methylsulfonyl group enhances its interaction with biological targets, potentially affecting cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, a study highlighted the compound's ability to inhibit the growth of cancer cell lines without affecting non-tumorigenic cells at concentrations of 10 µM. This selective toxicity suggests a possible therapeutic application in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Cell Line Studies : In a series of experiments involving murine liver cell lines, this compound was shown to significantly inhibit the proliferation of tumorigenic cells while sparing healthy cells. The mechanism involved alterations in key signaling pathways related to cell growth and survival .

- Antimicrobial Testing : The compound was tested against various bacterial strains, demonstrating notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential candidate for antibiotic development .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.